molecular formula C8H13ClF3NO2 B2368997 4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid;hydrochloride CAS No. 2460756-14-1

4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid;hydrochloride

Cat. No.: B2368997
CAS No.: 2460756-14-1
M. Wt: 247.64
InChI Key: GUNWABARMUULJC-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H12F3NO2·HCl. It is known for its unique trifluoroethyl group, which imparts distinct chemical properties. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid;hydrochloride typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method involves the reaction of piperidine-2-carboxylic acid with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid;hydrochloride is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on various enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid
  • 4-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid

Uniqueness

4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid;hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The position of the trifluoroethyl group influences its reactivity and interaction with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)4-5-1-2-12-6(3-5)7(13)14;/h5-6,12H,1-4H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNWABARMUULJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1CC(F)(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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